molecular formula C21H18F3N3O3S2 B11570895 Propan-2-yl 4-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Propan-2-yl 4-[({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Cat. No.: B11570895
M. Wt: 481.5 g/mol
InChI Key: VSIYQBPTEKDBHE-UHFFFAOYSA-N
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Description

PROPAN-2-YL 4-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE is a complex organic compound that features a combination of various functional groups, including thiophene, trifluoromethyl, pyrimidine, and benzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPAN-2-YL 4-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE typically involves multiple steps:

    Formation of the Thiophene-Pyrimidine Intermediate: The initial step involves the synthesis of the thiophene-pyrimidine intermediate. This can be achieved through the reaction of thiophene-2-carboxylic acid with 4,6-dichloropyrimidine in the presence of a base such as potassium carbonate.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using a trifluoromethylating agent like trifluoromethyl iodide.

    Formation of the Acetamido Linkage: The acetamido linkage is formed by reacting the intermediate with acetic anhydride in the presence of a catalyst such as pyridine.

    Esterification: The final step involves the esterification of the benzoic acid derivative with propan-2-ol in the presence of a strong acid catalyst like sulfuric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro groups, converting them to amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Conditions for electrophilic aromatic substitution typically involve strong acids like sulfuric acid or Lewis acids like aluminum chloride (AlCl3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study the interactions of thiophene and pyrimidine derivatives with biological targets. It can serve as a probe to investigate enzyme activities and receptor binding.

Medicine

Medically, the compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be modified to develop drugs with anti-inflammatory, anticancer, or antimicrobial properties.

Industry

In the industrial sector, the compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic cells, due to its electronic properties.

Mechanism of Action

The mechanism of action of PROPAN-2-YL 4-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE involves its interaction with specific molecular targets. The thiophene and pyrimidine rings can engage in π-π stacking interactions with aromatic amino acids in proteins, while the trifluoromethyl group can enhance binding affinity through hydrophobic interactions. The acetamido linkage may facilitate hydrogen bonding with target molecules, contributing to the compound’s overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    Thiophene-2-carboxylic acid derivatives: These compounds share the thiophene ring and are used in similar applications.

    Trifluoromethylpyrimidine derivatives: These compounds contain the trifluoromethyl and pyrimidine groups and are studied for their biological activities.

    Benzoate esters: These compounds have the benzoate ester functional group and are used in various chemical syntheses.

Uniqueness

The uniqueness of PROPAN-2-YL 4-(2-{[4-(THIOPHEN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}ACETAMIDO)BENZOATE lies in its combination of multiple functional groups, which confer a diverse range of chemical reactivity and potential applications. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it a valuable compound in medicinal chemistry and material science.

Properties

Molecular Formula

C21H18F3N3O3S2

Molecular Weight

481.5 g/mol

IUPAC Name

propan-2-yl 4-[[2-[4-thiophen-2-yl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetyl]amino]benzoate

InChI

InChI=1S/C21H18F3N3O3S2/c1-12(2)30-19(29)13-5-7-14(8-6-13)25-18(28)11-32-20-26-15(16-4-3-9-31-16)10-17(27-20)21(22,23)24/h3-10,12H,11H2,1-2H3,(H,25,28)

InChI Key

VSIYQBPTEKDBHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CS3

Origin of Product

United States

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